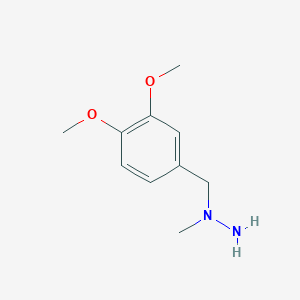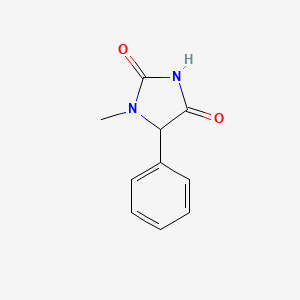
1-Methyl-5-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of the hydantoin family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylimidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with methyl isocyanate under basic conditions, followed by cyclization to form the imidazolidine ring . Another method includes the condensation of benzaldehyde with methylurea, followed by cyclization and oxidation steps .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinediones.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinediones and hydantoins, which can have different functional groups attached to the nitrogen or carbon atoms.
Applications De Recherche Scientifique
1-Methyl-5-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It has been investigated for its potential use in pharmaceuticals, particularly in the development of anticonvulsant drugs.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism by which 1-methyl-5-phenylimidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, its anticonvulsant properties are believed to result from its ability to modulate ion channels and neurotransmitter receptors in the central nervous system.
Comparaison Avec Des Composés Similaires
5-Phenylimidazolidine-2,4-dione: Lacks the methyl group at the 1-position.
5-Methyl-5-phenylhydantoin: Another name for the same compound.
Phenytoin: A well-known anticonvulsant with a similar structure but different substitution pattern.
Uniqueness: 1-Methyl-5-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
6637-17-8 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-12-8(9(13)11-10(12)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,13,14) |
Clé InChI |
BQOZLHCBLCBXOD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C(=O)NC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



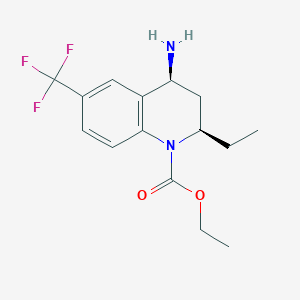
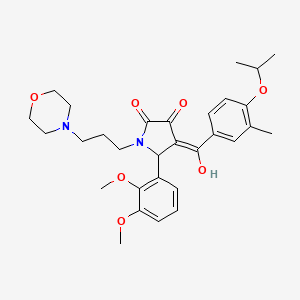
![1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007977.png)
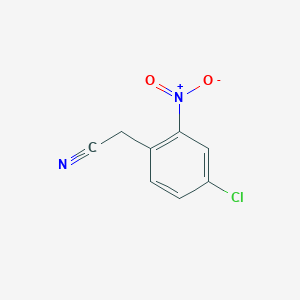

![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007995.png)
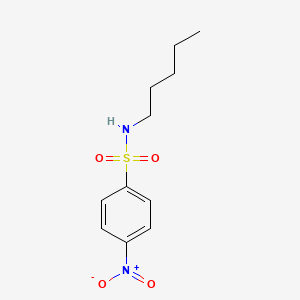


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)

